molecular formula C11H13BrClN B15290890 N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

Cat. No.: B15290890
M. Wt: 274.58 g/mol
InChI Key: ZZUGIAXFWCGHQZ-FVGYRXGTSA-N
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Description

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C11H12BrN·HCl. It is a solid substance that is typically stored and shipped at ambient temperature . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride involves several steps. One common synthetic route includes the reaction of 3-bromophenylacetylene with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative .

Scientific Research Applications

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C11H12BrN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H/t9-;/m0./s1

InChI Key

ZZUGIAXFWCGHQZ-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)NCC#C.Cl

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NCC#C.Cl

Origin of Product

United States

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